8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Description
8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C21H16ClFN6O2 and its molecular weight is 438.85. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
The research in the area of triazole derivatives, such as 8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione, often focuses on their synthesis, structural characterization, and the study of their chemical properties. For instance, studies have synthesized various triazole derivatives, exploring their π-hole tetrel bonding interactions through spectroscopic methods, X-ray characterization, and computational analysis. These investigations provide insights into the nucleophilic/electrophilic nature of groups affected by substituents, influencing interaction energies and molecular stability (Ahmed et al., 2020).
Molecular Interactions and Properties
Research has also delved into the molecular interactions and properties of triazole derivatives. This includes examining their self-assembly behaviors, the formation of dimers in solid states, and the analysis of their intermolecular interactions using techniques like Hirshfeld surface analysis and DFT calculations. Such studies aim to understand how these compounds' structures influence their potential applications in materials science and pharmaceuticals (Kariuki, Abdel-Wahab, El‐Hiti, 2021).
Potential Antifungal Applications
Further research into triazole derivatives has investigated their potential as antifungal compounds. This includes synthesizing novel triazole compounds and characterizing their physicochemical properties, such as solubility in various solvents, to assess their suitability as antifungal agents. Understanding these compounds' solubility and partitioning behaviors in biologically relevant solvents is crucial for developing effective antifungal therapies (Volkova, Levshin, Perlovich, 2020).
Properties
IUPAC Name |
8-(2-chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O2/c1-26-18-16(19(30)27(2)21(26)31)28(11-12-7-3-6-10-15(12)23)20-25-24-17(29(18)20)13-8-4-5-9-14(13)22/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPAEQHRKZBLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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